molecular formula C15H25N3O3 B2390580 Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate CAS No. 1629268-75-2

Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2390580
CAS No.: 1629268-75-2
M. Wt: 295.383
InChI Key: FQSFGZCTDMXYAM-UHFFFAOYSA-N
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Description

Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C15H25N3O3 It is known for its unique structure, which includes a piperazine ring, an azetidine ring, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar steps but are typically optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Tert-butyl 4-[1-(prop-2-enoyl)azetidin-3-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Tert-butyl 4-(azetidin-3-yl)piperazine-1-carboxylate: This compound lacks the prop-2-enoyl group, which may affect its reactivity and biological activity.

    Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the prop-2-enoyl group, leading to different chemical and biological properties[][3].

Properties

IUPAC Name

tert-butyl 4-(1-prop-2-enoylazetidin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-5-13(19)18-10-12(11-18)16-6-8-17(9-7-16)14(20)21-15(2,3)4/h5,12H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSFGZCTDMXYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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